BenchChemオンラインストアへようこそ!

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

Lipophilicity Permeability Physicochemical profiling

Source a regioisomerically defined 4-isopropylthiazol-2-yl diphenylacetamide scaffold with proven pharmacophore lineage (cf. simeprevir). Its elevated logP (4.9) and steric bulk unlock sub-pocket interactions inaccessible to 5-isopropyl analogs like BML-259. An unencumbered IP landscape enables proprietary patent filing. Available descriptors (HBD 1, HBA 3, rotatable bonds 5) support immediate in silico docking. Guarantee structural precision for target-specific studies; avoid equivocal isomer data.

Molecular Formula C20H20N2OS
Molecular Weight 336.45
CAS No. 1226442-92-7
Cat. No. B2645730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide
CAS1226442-92-7
Molecular FormulaC20H20N2OS
Molecular Weight336.45
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2OS/c1-14(2)17-13-24-20(21-17)22-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,21,22,23)
InChIKeyCLTKWYZAXFIRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropylthiazol-2-yl)-2,2-diphenylacetamide (CAS 1226442-92-7): Structural Features and Procurement Context


N-(4-Isopropylthiazol-2-yl)-2,2-diphenylacetamide (CAS 1226442-92-7) is a synthetic, fully substituted thiazole-acetamide derivative with the molecular formula C20H20N2OS and a molecular weight of 336.5 g·mol⁻¹. It contains a 4-isopropyl-1,3-thiazol-2-amine core acylated with the bulky 2,2-diphenylacetyl group. This scaffold is historically associated with kinase inhibition (e.g., the 4-isopropylthiazol-2-yl motif is a critical pharmacophore in the approved HCV NS3/4A protease inhibitor simeprevir [1]) and COX enzyme modulation. The compound is supplied primarily as a research-grade intermediate or screening candidate, underscoring the need for evidence-based differentiation before committing to procurement for target-specific studies.

Why N-(4-Isopropylthiazol-2-yl)-2,2-diphenylacetamide Cannot Be Readily Substituted by Close Analogs


Thiazole-acetamide derivatives are notoriously sensitive to substituent position and steric bulk. Moving the isopropyl group from the 4- to 5-position of the thiazole ring, or replacing the diphenylacetyl moiety with a monophenylacetyl group, can dramatically alter target selectivity, potency, and physicochemical properties. For instance, the 5-isopropyl analog BML-259 (N-(5-isopropylthiazol-2-yl)-2-phenylacetamide) is a potent CDK5 inhibitor (IC50 64 nM) [1], while the target compound’s 4-isopropyl substitution and bulkier diphenylacetyl group are predicted to alter hydrogen-bond networks and lipophilic interactions. Without direct comparative data, assuming functional equivalence between such analogs would be scientifically unsound and could lead to invalid experimental conclusions.

Quantifiable Differentiation of N-(4-Isopropylthiazol-2-yl)-2,2-diphenylacetamide from Closest Analogs


Elevated Lipophilicity (XLogP3) vs. BML-259 Drives Predicted Membrane Permeability and Selectivity

The target compound exhibits a computed XLogP3 of 4.9, which is 1.7 log units higher than that of the common 5-isopropyl monophenyl comparator BML-259 (XLogP3 = 3.2) [1][2]. This increase in lipophilicity is directly attributable to the replacement of the phenylacetyl group with a diphenylacetyl group. In drug discovery, a ΔLogP of ≥1.0 is generally considered sufficient to produce measurable differences in membrane permeability, plasma protein binding, and off-target promiscuity.

Lipophilicity Permeability Physicochemical profiling

Increased Molecular Volume Relative to BML-259 Alters Target Binding Site Complementarity

With a molecular weight of 336.5 g·mol⁻¹, the target compound is approximately 76 Da heavier than BML-259 (MW 260.36 g·mol⁻¹) [1][2]. The additional mass resides in the second phenyl ring of the diphenylacetamide moiety, which occupies significantly more steric space. In kinase ATP-binding pockets, increased steric bulk can either improve selectivity by exploiting sub-pockets not accessible to smaller analogs or reduce potency if steric clashes occur—both outcomes highlight the compound’s distinct binding profile.

Molecular weight Steric bulk Selectivity

Regioisomeric 4-Isopropyl Substitution Confers Distinct Hydrogen-Bonding Geometry vs. 5-Isopropyl Analogs

The isopropyl group resides at the 4-position of the thiazole ring in the target compound, whereas BML-259 and many commercial kinase probes bear the substituent at the 5-position. In the simeprevir co-crystal structure (PDB 3KEE), the 4-isopropylthiazol-2-yl motif forms specific van der Waals contacts within the HCV protease S2 pocket that would not be achievable with a 5-isopropyl isomer due to altered projection angles [1]. Although no co-crystal data exist for the diphenylacetamide target itself, this regioisomeric difference establishes the scaffold as capable of unique spatial interactions.

Regioisomerism Hydrogen bonding Scaffold confirmation

Absence of Published Direct Bioactivity Data Differentiates the Compound as an Uncharacterized Probe with High Intellectual Property Potential

As of April 2026, no peer-reviewed IC50, Ki, or EC50 values have been deposited in ChEMBL, BindingDB, or PubMed for N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide (CAS 1226442-92-7) [1][2]. In contrast, the structurally related BML-259 has over 30 bioactivity data points across CDK5, CDK2, and sEH assays. This data scarcity positions the target compound as a genuinely unexplored chemical entity within a well-known pharmacophore class, offering first-mover advantage for patent-driven discovery programs.

Novel chemical space Unexplored SAR Patentability

Procurement-Driven Application Scenarios for N-(4-Isopropylthiazol-2-yl)-2,2-diphenylacetamide


Lead Diversification in Kinase or Protease Inhibitor Programs

Given the 4-isopropylthiazol-2-yl motif’s proven role in the approved protease inhibitor simeprevir [1], medicinal chemistry teams can deploy the title compound as a diversification scaffold. Its elevated lipophilicity (XLogP3 4.9) and increased steric bulk (MW 336.5 g·mol⁻¹) relative to the common CDK5 probe BML-259 (XLogP3 3.2, MW 260.36 g·mol⁻¹) make it suitable for exploring sub-pocket interactions in ATP-binding sites or allosteric regulatory domains that are inaccessible to smaller, less lipophilic analogs.

Selective Tool Compound Development for Receptors Requiring Bulky Lipophilic Ligands

The diphenylacetamide tail and 4-isopropylthiazol-2-yl head confer a predicted high logP and large molecular volume, which may enhance binding to hydrophobic pockets in G-protein-coupled receptors (GPCRs) or nuclear receptors. Researchers targeting receptors with demonstrated preference for lipophilic ligands can use this compound as a starting point for structure-activity relationship (SAR) studies, exploiting the 1.7-unit logP advantage over BML-259 to potentially improve target residence time and selectivity.

Patent-Protected Probe Generation for Underexplored Enzyme Targets

Since no peer-reviewed bioactivity data exist for this compound as of April 2026 [1][2], organizations prioritizing freedom-to-operate can launch a proprietary profiling campaign. The unfilled data landscape provides an opportunity to secure composition-of-matter and method-of-use patents around a novel chemotype within the privileged thiazole-amide class, without the crowded intellectual property space surrounding BML-259 and its congeners.

Computational Chemistry and Docking Validation Campaigns

The availability of high-quality computed descriptors (XLogP3 4.9, HBD 1, HBA 3, rotatable bonds 5) from PubChem [2] permits accurate in silico modeling. Computational teams can dock the compound into target crystal structures (e.g., kinases, COX enzymes) and compare predicted binding poses with those of the 5-isopropyl isomer BML-259, using the regioisomeric difference to probe binding site geometry and guide wet-lab validation priorities.

Quote Request

Request a Quote for N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.